molecular formula C6H10ClNO3S B1350170 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 5612-41-9

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B1350170
CAS No.: 5612-41-9
M. Wt: 211.67 g/mol
InChI Key: NMYROJFXBFTDBK-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C6H10ClNO3S and a molecular weight of 211.67 g/mol . It is characterized by a chloroacetamide group linked to a 1,1-dioxothiolan-3-yl moiety. This structure suggests its potential utility as a synthetic intermediate or building block in organic chemistry and medicinal chemistry research. As a chloroacetamide derivative, this compound is a valuable reagent for researchers developing novel molecular entities. Its functional groups make it suitable for various chemical reactions, including nucleophilic substitutions, where it can be used to incorporate the acetamide moiety into more complex structures. Researchers may employ it in the synthesis of specialized compounds for pharmaceutical development or biochemical probing. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols. Please contact us for specific packaging options (e.g., 250 mg, 1 g) and pricing information. The compound's structure, available on PubChem (CID 2772169), should be reviewed to confirm its suitability for your specific research application .

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYROJFXBFTDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378188
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5612-41-9
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a thiolane-1,1-dioxide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the dioxothiolan ring can lead to the formation of thiolane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reactions are typically carried out in polar solvents like ethanol or water at room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-substituted acetamides and thiolane derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiolane derivatives.

Scientific Research Applications

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dioxothiolan ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

2-Chloro-N-(1,1-Dioxothiolan-3-yl)-N-(2-Methoxyethyl)Acetamide
  • Structure : Features an additional 2-methoxyethyl group on the nitrogen.
  • Molecular Formula: C₁₁H₁₈ClNO₄S.
2-Chloro-N-Cyclohexyl-N-(1,1-Dioxothiolan-3-yl)Acetamide
  • Structure : Cyclohexyl group replaces the methoxyethyl substituent.
  • Molecular Formula: C₁₂H₂₀ClNO₃S.
  • Properties : Higher molecular weight (293.81 g/mol ) and reduced solubility in water due to the bulky cyclohexyl group .
2-Chloro-N-(1,1-Dioxothiolan-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide
  • Structure : Incorporates a thiophene-methyl group.
  • Application : The thiophene moiety may confer enhanced binding to sulfur-containing biological targets, such as enzymes or receptors .

Variations in the Sulfone Ring or Aromatic Substituents

2-Chloro-N-(4-Chloro-1,1-Dioxothiolan-3-yl)Acetamide
  • Structure : Additional chlorine atom at the 4-position of the sulfone ring.
2-Chloro-N-(2,3-Diphenylquinoxaline-6-yl)Acetamide
  • Structure: Quinoxaline ring replaces the sulfone group.
  • Application : Used in synthesizing heterocyclic derivatives with reported antimicrobial activity .
2-Chloro-N-(3-Nitrophenyl)Acetamide
  • Structure : Nitro group on the phenyl ring.
  • Properties : Lower solubility in organic solvents compared to sulfone-containing analogs due to the polar nitro group .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Notable Features
2-Chloro-N-(1,1-dioxothiolan-3-yl)acetamide 223.68 Methanol, Chloroform Not reported Sulfone ring enhances polarity
2-Chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide 293.81 DMSO, Chloroform Not reported Bulky cyclohexyl group reduces solubility
2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide 436.32 Ethanol 244–246 Antimicrobial potential
2-Chloro-N-(3-nitrophenyl)acetamide 214.63 Limited in water 91–92 Nitro group increases reactivity

Biological Activity

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a dioxothiolan ring fused with an acetamide group , which may influence its chemical reactivity and biological activity. The presence of the chlorine atom is also notable, as it can enhance the compound's interaction with biological targets.

Research indicates that 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in conditions such as cancer or bacterial infections.
  • Receptor Binding : It may also interact with certain receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may possess efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
E. coliInhibitory
S. aureusModerate
P. aeruginosaLimited

Anticancer Potential

There is growing interest in the anticancer properties of 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression.

Cancer Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925ROS generation

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide exhibited significant antibacterial activity against E. coli strains, with an MIC value indicating effectiveness comparable to traditional antibiotics.
  • Anticancer Research : In a study conducted on various cancer cell lines, the compound showed potent cytotoxic effects, particularly in HeLa cells, where it was found to activate caspase pathways leading to apoptosis.
  • Mechanistic Insights : Research focusing on the molecular targets of this compound revealed its ability to bind to active sites on enzymes involved in metabolic pathways, potentially inhibiting their function and altering cellular processes .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the chloroacetamide group. For example, reacting a thiolan-3-amine precursor with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by oxidation of the thiolane ring to the dioxothiolane moiety using hydrogen peroxide or Dess-Martin periodinane . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) to minimize side products.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1 \text{H}-NMR (360–600 MHz) in CDCl3_3 to identify key protons (e.g., CH2_2Cl at δ ~4.0 ppm, dioxothiolan protons at δ ~3.5–4.5 ppm) and coupling constants .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z = 221.6 for [M+^+]) and fragmentation patterns using DB-5 or DB-FFAP columns with helium carrier gas (2.5 mL/min) .
  • IR Spectroscopy : Detect C=O (1680–1720 cm1^{-1}) and N–H (3300 cm1^{-1}) stretches .

Q. What are the common hydrolytic pathways, and how do pH and temperature influence degradation?

  • Methodology : Hydrolysis under acidic (HCl, 1M) or basic (NaOH, 0.1M) conditions yields carboxylic acid and amine derivatives. Kinetic studies at 25–60°C show pseudo-first-order degradation, with half-life (t1/2_{1/2}) reduced by 50% at pH 10 compared to pH 7 . Monitor via HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. GC-MS) be resolved during structural elucidation?

  • Methodology : Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Use multi-dimensional NMR (e.g., 13C^{13} \text{C}-NMR, HSQC) to confirm connectivity. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences . For example, a discrepancy in molecular ion abundance could indicate co-eluting contaminants, resolved via preparative GC .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions for medicinal chemistry applications?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines/thiols, favoring substitution at the chloroacetamide group .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to guide substituent placement on the dioxothiolane ring .

Q. How does the dioxothiolane moiety influence bioactivity in proteomics or antimicrobial studies?

  • Methodology : The dioxothiolane group enhances metabolic stability and membrane permeability. In antimicrobial assays (MIC testing), derivatives with electron-withdrawing groups on the dioxothiolane ring show 4–8× higher activity against S. aureus compared to non-oxidized analogs. Docking studies (AutoDock Vina) suggest interactions with bacterial enoyl-ACP reductase .

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